Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzo[d]thiazole core substituted with a pyrazine-2-carboxamide group and a methyl ester group at the 6-position.
Synthetic Routes and Reaction Conditions:
Yamaguchi Esterification: This method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with amines to yield pyrazine-2-carboxamide.
Coupling Reactions: The benzo[d]thiazole core can be synthesized through coupling reactions involving thiazole derivatives and appropriate carboxylic acid derivatives.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often synthesized in batch reactors under controlled conditions to ensure purity and yield.
Continuous Flow Synthesis: Advanced methods such as continuous flow synthesis are also employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Amines, alkyl halides, and strong bases
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, esters
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the nature and position of substitutions .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which suggests that they can have a wide range of molecular and cellular effects .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methylpyrazine-2-carboxylate: A simpler ester derivative of pyrazine.
Benzo[d]thiazole derivatives: Other compounds with similar heterocyclic structures.
Pyrazine-2-carboxamide derivatives: Compounds with similar amide functionalities.
This compound's versatility and potential make it a valuable subject of study in both academic and industrial research. Its unique structure and reactivity offer numerous opportunities for innovation and discovery.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
methyl 2-(pyrazine-2-carbonylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-21-13(20)8-2-3-9-11(6-8)22-14(17-9)18-12(19)10-7-15-4-5-16-10/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMHFTYFZGKRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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